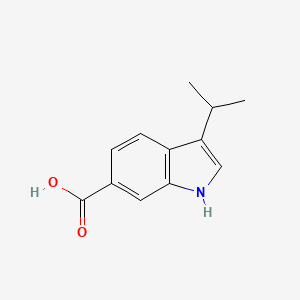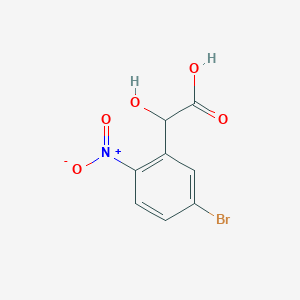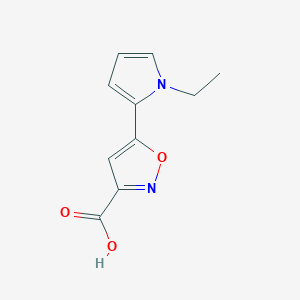
3-Isopropyl-1H-indole-6-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1H-indole-6-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indole-6-carboxylic Acid typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the desired indole derivative . Another method involves the reaction of indoles with methyl isopropyl ketone and anhydrous zinc chloride, followed by the addition of phosgene and sodium hydroxide to obtain the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Isopropyl-1H-indole-6-carboxylic Acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1H-indole-6-carboxylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to multiple receptors and enzymes, influencing biological processes.
Pathways Involved: The compound may regulate signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic Acid: Known for its role in plant and microbial metabolism.
Uniqueness: 3-Isopropyl-1H-indole-6-carboxylic Acid stands out due to its unique isopropyl substitution, which may confer distinct biological and chemical properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-propan-2-yl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)10-6-13-11-5-8(12(14)15)3-4-9(10)11/h3-7,13H,1-2H3,(H,14,15) |
Clé InChI |
WPGCAOKQGUHNNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC2=C1C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)

![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)








